Tubulin inhibitor 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

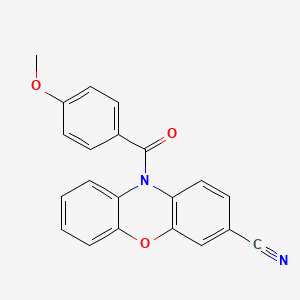

C21H14N2O3 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

10-(4-methoxybenzoyl)phenoxazine-3-carbonitrile |

InChI |

InChI=1S/C21H14N2O3/c1-25-16-9-7-15(8-10-16)21(24)23-17-4-2-3-5-19(17)26-20-12-14(13-22)6-11-18(20)23/h2-12H,1H3 |

InChI Key |

JNDAHXOWDRYLBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C#N)OC4=CC=CC=C42 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Effects of Tubulin Inhibitor 8 on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tubulin inhibitor 8, a potent small molecule that disrupts microtubule dynamics, leading to cell cycle arrest and inhibition of cancer cell proliferation. This document details its mechanism of action, quantitative effects on tubulin polymerization and cell viability, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound, chemically identified as 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile, is a potent inhibitor of tubulin polymerization.[1][2][3] By binding to tubulin, it prevents the formation of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and maintenance of cell shape. The inhibitory action of this compound on microtubule formation leads to a disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[1][2][3] While the precise binding site has not been definitively determined in the available literature, its functional effects are consistent with that of other colchicine-binding site inhibitors, which are known to suppress microtubule dynamics.[4]

Quantitative Data Summary

The biological activity of this compound has been quantified through in vitro assays, demonstrating its potent inhibitory effects on both tubulin polymerization and the growth of various cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization

| Compound | IC50 (μM) |

| This compound | 0.73[1][2][3] |

Table 2: Inhibitory Activity against Cancer Cell Lines (IC50 in nM)

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myelogenous Leukemia | 14[1][2][3] |

| NCI-H460 | Non-Small Cell Lung Cancer | 15 |

| SK-OV-3 | Ovarian Adenocarcinoma | 6 |

| BT-549 | Breast Ductal Carcinoma | 8 |

| 451Lu | Melanoma | 2 |

| SW-480 | Colon Adenocarcinoma | 8 |

| COLO-205 | Colon Adenocarcinoma | 6 |

| DLD-1 | Colorectal Adenocarcinoma | 9 |

Effects on Microtubule Dynamics

As a tubulin polymerization inhibitor, this compound directly impacts the dynamic instability of microtubules. This process is characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization). By sequestering tubulin subunits, this compound reduces the available pool of tubulin for addition to microtubule plus-ends, thereby suppressing the rate and extent of microtubule growth. This disruption of normal microtubule dynamics is a key factor in its antimitotic activity.[4][5]

Signaling Pathway and Experimental Workflow

The primary consequence of disrupted microtubule dynamics by this compound is the activation of the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2/M transition.

Caption: G2/M Arrest Pathway Induced by this compound.

The following diagram illustrates a typical workflow for evaluating the effects of this compound.

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Anticancer Properties of Tubulin Inhibitor 60c: A Technical Guide

This technical guide provides an in-depth overview of the anticancer properties of Tubulin Inhibitor 60c, a novel 6-aryl-2-benzoyl-pyridine derivative that targets the colchicine-binding site of tubulin. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of potent microtubule-targeting agents.

Introduction

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[1][2][3] MTAs are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[1][4] Agents that bind to the colchicine site on tubulin are of particular interest as they have been shown to be less susceptible to common drug resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp).[5]

Tubulin Inhibitor 60c is a potent, metabolically stable analog of the previously identified tubulin inhibitor CH-2-77.[5] It has been designed to overcome limitations of earlier compounds, such as low metabolic stability, while retaining high potency against a range of cancer cell lines, including those resistant to standard-of-care chemotherapeutics like paclitaxel.[5] This guide summarizes the available preclinical data on Tubulin Inhibitor 60c, including its antiproliferative activity, mechanism of action, and in vivo efficacy.

Quantitative Data Summary

The antiproliferative activity and tubulin polymerization inhibition of Tubulin Inhibitor 60c have been quantified across various assays. The data is summarized in the tables below.

Table 1: In Vitro Antiproliferative Activity of Tubulin Inhibitor 60c

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A375 | Melanoma | 2.4 (average) | [5] |

| A375/TxR | Taxol-Resistant Melanoma | Not specified, but effective | [5] |

| Other Cancer Cell Lines | Breast, etc. | Low nanomolar | [5] |

Table 2: Tubulin Polymerization Inhibition and Metabolic Stability

| Assay | Parameter | Value | Reference |

| Tubulin Polymerization | Inhibition | Confirmed | [5] |

| Metabolic Stability | Half-life in Human Liver Microsomes | ~30 min | [5] |

Mechanism of Action

Tubulin Inhibitor 60c exerts its anticancer effects by directly binding to tubulin and inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5]

Binding to the Colchicine Site

High-resolution X-ray crystallography has confirmed that Tubulin Inhibitor 60c binds directly to the colchicine-binding site on the β-tubulin subunit.[5] This binding prevents the tubulin dimers from polymerizing to form microtubules, which are essential for the formation of the mitotic spindle during cell division.

Signaling Pathway and Cellular Effects

The inhibition of tubulin polymerization by Tubulin Inhibitor 60c triggers a cascade of cellular events, ultimately leading to programmed cell death. The key steps in this pathway are illustrated in the diagram below.

Caption: Mechanism of action of Tubulin Inhibitor 60c.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the anticancer properties of Tubulin Inhibitor 60c.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

-

Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer containing glycerol and GTP).

-

The tubulin solution is aliquoted into a 96-well plate.

-

Tubulin Inhibitor 60c or a control vehicle is added to the wells at various concentrations.

-

The plate is incubated at 37°C to induce polymerization.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

The concentration of Tubulin Inhibitor 60c that inhibits polymerization by 50% (IC50) is calculated.

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay

This assay determines the concentration of a compound required to inhibit the growth of cancer cells.

Protocol:

-

Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of Tubulin Inhibitor 60c for a specified period (e.g., 72 hours).

-

A viability reagent (e.g., MTT, resazurin, or CellTiter-Glo) is added to each well.

-

After incubation, the absorbance or luminescence is measured using a plate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Cell Cycle Analysis

This assay is used to determine the effect of a compound on cell cycle progression.

Protocol:

-

Cancer cells are treated with Tubulin Inhibitor 60c or a vehicle control for a specified time (e.g., 24 hours).

-

The cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to identify any cell cycle arrest.

In Vivo Xenograft Model

This assay evaluates the antitumor efficacy of a compound in a living organism.

Protocol:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells (e.g., taxol-resistant A375/TxR cells).

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives Tubulin Inhibitor 60c via a specified route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed. The tumor growth inhibition is calculated.

Overcoming Drug Resistance

A significant advantage of Tubulin Inhibitor 60c is its ability to overcome common mechanisms of drug resistance. It is effective against cancer cells that overexpress P-glycoprotein, a drug efflux pump that confers multidrug resistance, and against cells that have developed resistance to taxanes.[5] This suggests that Tubulin Inhibitor 60c may have clinical utility in treating patients who have relapsed or are refractory to conventional chemotherapy.

Conclusion

Tubulin Inhibitor 60c is a promising preclinical anticancer agent with potent activity against a range of cancer cell lines, including those with acquired drug resistance. Its well-defined mechanism of action, involving the inhibition of tubulin polymerization at the colchicine-binding site, leads to G2/M cell cycle arrest and apoptosis.[5] Furthermore, its improved metabolic stability and demonstrated in vivo efficacy in a taxol-resistant xenograft model highlight its potential for further development as a novel cancer therapeutic.[5] Future studies should focus on comprehensive pharmacokinetic and toxicology assessments to pave the way for potential clinical trials.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tubulin Inhibitor 8 (CAS 1309925-39-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitor 8, with the Chemical Abstracts Service (CAS) number 1309925-39-0, is a potent small molecule inhibitor of tubulin polymerization.[1] Chemically identified as 10-(4-Methoxybenzoyl)-10H-phenoxazine-3-carbonitrile, this compound belongs to the N-benzoylated phenoxazine class of molecules. It demonstrates significant antiproliferative activity against a broad range of cancer cell lines at nanomolar concentrations.[1] Its mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, biological activity, and detailed experimental protocols.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1309925-39-0 | N/A |

| Molecular Formula | C21H14N2O3 | N/A |

| Molecular Weight | 342.35 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMSO | N/A |

Biological Activity

In Vitro Antiproliferative Activity

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 14 | [1] |

| NCI-H460 | Non-Small Cell Lung Cancer | 15 | N/A |

| COLO-205 | Colorectal Adenocarcinoma | 6 | N/A |

| SK-OV-3 | Ovarian Cancer | 6 | N/A |

| BT549 | Breast Ductal Carcinoma | 8 | N/A |

| 451Lu | Melanoma | 2 | N/A |

| DLD-1 | Colorectal Adenocarcinoma | 9 | N/A |

Inhibition of Tubulin Polymerization

This compound directly targets tubulin, inhibiting its polymerization into microtubules. The IC50 for tubulin polymerization inhibition has been determined to be 0.73 µM .[1]

Mechanism of Action

The primary mechanism of action of this compound is the disruption of microtubule dynamics through binding to the colchicine site on β-tubulin. This interference with the formation of the mitotic spindle apparatus leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.

Signaling Pathway of G2/M Arrest Induced by Colchicine-Site Tubulin Inhibitors

The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA. The activity of the Cyclin B1/CDK1 complex is paramount for the transition from G2 to M phase. Colchicine-binding site inhibitors, like this compound, disrupt microtubule formation, which activates the Spindle Assembly Checkpoint (SAC). This activation leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of Cyclin B1. The sustained high levels of Cyclin B1/CDK1 activity maintain the cell in a G2/M arrested state. This prolonged arrest can ultimately lead to the activation of apoptotic pathways.

Caption: Signaling pathway of G2/M arrest induced by this compound.

Experimental Protocols

Synthesis of this compound

While the seminal paper by Prinz et al. outlines the synthesis of a series of N-benzoylated phenoxazines, the detailed experimental procedure for 10-(4-Methoxybenzoyl)-10H-phenoxazine-3-carbonitrile is found within the publication's supporting information. The general synthetic route involves the acylation of a phenoxazine precursor. A representative procedure is as follows:

General Procedure for N-Benzoylation: To a solution of the respective phenoxazine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere, the corresponding benzoyl chloride (1.2 equivalents) and triethylamine (1.5 equivalents) are added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzoylated phenoxazine.

References

Unveiling the Potency of Tubulin Inhibitor 8: A Technical Guide to Sensitive Cell Lines and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tubulin inhibitor 8, a potent anti-cancer agent. This document details the spectrum of cancer cell lines susceptible to this compound, presents precise methodologies for assessing its efficacy, and elucidates the underlying molecular pathways it perturbs. The information herein is intended to empower researchers in oncology and drug discovery to effectively harness the therapeutic potential of this compound.

Core Efficacy: Potent Anti-proliferative Activity Across Diverse Cancer Cell Lines

This compound, also identified as compound 33b in scientific literature, is a synthetic small molecule belonging to the N-benzoylated phenoxazine class of compounds. It exerts its potent anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division. This inhibitor has demonstrated significant efficacy against a broad range of human cancer cell lines, with IC50 values extending into the nanomolar range, underscoring its potential as a formidable therapeutic agent.

Quantitative Analysis of Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) values of this compound have been determined across a panel of human cancer cell lines, revealing its broad-spectrum efficacy. The data, summarized in the table below, highlights the compound's potent activity against various cancer types.

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myelogenous Leukemia | 14[1][2] |

| NCI-H460 | Non-small Cell Lung Cancer | 15 |

| SK-OV-3 | Ovarian Cancer | 6 |

| BT549 | Breast Cancer | 8 |

| A549 | Lung Cancer | < 2,000 |

| 451LU | Melanoma | 2 |

| SW480 | Colon Cancer | 8 |

| COLO-205 | Colon Cancer | 6 |

| DLD-1 | Colon Cancer | 9 |

| MCF-7 | Breast Cancer | < 42[3] |

| HeLa | Cervical Cancer | < 42[3] |

| HT-29 | Colon Cancer | < 2,000 |

| HL-60 | Promyelocytic Leukemia | < 42[3] |

| HCT-116 | Colon Cancer | < 42[3] |

| HepG2 | Liver Cancer | - |

Note: The IC50 value for tubulin polymerization inhibition is 0.73 µM.[1][2]

Mechanism of Action: Disruption of Microtubule Dynamics Leading to Mitotic Arrest and Apoptosis

This compound functions as a microtubule destabilizing agent.[4] It binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization into the dynamic filamentous structures essential for various cellular processes, most notably mitotic spindle formation during cell division.[4] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptotic cell death.

Signaling Pathway of this compound-Induced G2/M Arrest

The primary consequence of tubulin polymerization inhibition by this compound is the arrest of the cell cycle at the G2/M phase. This mitotic blockade is a direct result of the cell's inability to form a functional mitotic spindle, a critical checkpoint for progression into anaphase.

Caption: G2/M arrest signaling pathway induced by this compound.

Experimental Protocols

To facilitate further research and validation of the effects of this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP (1 mM final concentration)

-

Fluorescent reporter (e.g., DAPI)

-

This compound

-

Control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor)

-

384-well plate (black, clear bottom)

-

Fluorescence plate reader with temperature control

Procedure:

-

Reagent Preparation: Prepare a tubulin solution in the polymerization buffer on ice.

-

Reaction Setup: In a pre-warmed 37°C 384-well plate, add the tubulin solution, GTP, and the fluorescent reporter.

-

Compound Addition: Add this compound at various concentrations to the wells. Include positive and negative controls.

-

Polymerization Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60 minutes (excitation ~360 nm, emission ~450 nm).

-

Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of the treated samples to the controls to determine the inhibitory effect of this compound. The IC50 for tubulin polymerization can be calculated from a dose-response curve.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for evaluating the sensitivity of cell lines to this compound.

Caption: Workflow for assessing cell line sensitivity to this compound.

This guide provides a foundational understanding of this compound, its efficacy, and its mode of action. The detailed protocols and structured data are intended to streamline further investigation and development of this promising anti-cancer agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro tubulin polymerization assay [bio-protocol.org]

- 3. N-benzoylated phenoxazines and phenothiazines: synthesis, antiproliferative activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Tubulin Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure-activity relationship (SAR) of Tubulin inhibitor 8, a potent anticancer agent identified as 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile (also referred to as compound 33b in the primary literature). This document outlines the quantitative data from SAR studies, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Core Compound: this compound (Compound 33b)

This compound is a member of the N-benzoylated phenoxazine class of compounds that has demonstrated significant potential as an anticancer agent by targeting tubulin polymerization.[1][2][3] It exhibits potent antiproliferative activity against a range of cancer cell lines and effectively inhibits tubulin polymerization, a critical process for cell division.[1][2][3]

Quantitative Structure-Activity Relationship (SAR) Data

The antiproliferative activity and inhibition of tubulin polymerization of this compound and its analogs, primarily from the N-benzoylated phenoxazine and phenothiazine series, have been systematically evaluated. The following tables summarize the key findings from these studies, highlighting the impact of structural modifications on biological activity.

Table 1: SAR of N-Benzoylated Phenoxazine Analogs - Modifications on the Benzoyl Moiety

| Compound | R (Benzoyl Moiety) | Tubulin Polymerization IC50 (µM) | K562 Cell Proliferation IC50 (nM) |

| 33b (this compound) | 4-OCH₃ | 0.73 | 14 |

| 33a | H | > 50 | 11,000 |

| 33c | 3-OCH₃, 4-OH | 0.82 | 20 |

| 33d | 3,4-(OCH₃)₂ | 1.1 | 50 |

| 33e | 3,4,5-(OCH₃)₃ | 1.3 | 40 |

| 33f | 4-F | 2.3 | 210 |

| 33g | 4-Cl | 2.5 | 330 |

| 33h | 4-CH₃ | 4.8 | 680 |

Data sourced from Prinz H, et al. J Med Chem. 2011;54(12):4247-63.[1][2]

Table 2: SAR of N-Benzoylated Phenoxazine Analogs - Modifications on the Phenoxazine Core

| Compound | R (Phenoxazine Core) | Tubulin Polymerization IC50 (µM) | K562 Cell Proliferation IC50 (nM) |

| 33b (this compound) | 3-CN | 0.73 | 14 |

| 29b | H | 1.8 | 180 |

| 30b | 2-CN | > 50 | 13,000 |

| 31b | 2-Cl | 2.2 | 220 |

| 32b | 3-Cl | 1.5 | 110 |

Data sourced from Prinz H, et al. J Med Chem. 2011;54(12):4247-63.[1][2]

Table 3: Antiproliferative Activity of this compound (Compound 33b) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myelogenous Leukemia | 14 |

| NCI-H460 | Non-small Cell Lung Cancer | 15 |

| SK-OV-3 | Ovarian Cancer | 6 |

| BT549 | Breast Cancer | 8 |

| 451LU | Melanoma | 2 |

| SW480 | Colon Cancer | 8 |

| COLO-205 | Colon Cancer | 6 |

| DLD-1 | Colon Cancer | 9 |

Data sourced from Prinz H, et al. J Med Chem. 2011;54(12):4247-63.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the GTP-induced polymerization of tubulin into microtubules. The polymerization is monitored by an increase in turbidity (light scattering) at 340 nm.

-

Materials:

-

Purified tubulin (>99%) from porcine brain

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl₂

-

Guanosine triphosphate (GTP) solution (10 mM)

-

Glycerol

-

Test compounds dissolved in DMSO

-

96-well, half-area microplates

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in GTB containing 1 mM GTP and 10% glycerol. Keep the solution on ice.

-

Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Add the tubulin solution to each well to initiate the reaction. The final volume should be 100 µL.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

The rate of polymerization is determined from the linear phase of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.[4]

-

Cell Proliferation (Cytotoxicity) Assay

This assay determines the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50) over a specified period.

-

Materials:

-

Cancer cell lines (e.g., K562, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

Resazurin-based reagent (e.g., alamarBlue) or MTT reagent

-

Microplate reader (fluorometer or spectrophotometer)

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add the resazurin or MTT reagent to each well and incubate for an additional 2-4 hours.

-

Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[5]

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well cell culture plates

-

Test compounds dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the test compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in each phase of the cell cycle.[5]

-

Visualizations: Workflows and Signaling Pathways

The following diagrams were created using Graphviz (DOT language) to illustrate key processes and relationships.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-benzoylated phenoxazines and phenothiazines: synthesis, antiproliferative activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-benzoylated phenoxazines and phenothiazines: synthesis, antiproliferative activity, and inhibition of tubulin polymerization. | Sigma-Aldrich [sigmaaldrich.cn]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. cancer.wisc.edu [cancer.wisc.edu]

Methodological & Application

Tubulin inhibitor 8 experimental protocol for cell culture

For research, scientific, and drug development professionals.

Introduction

Tubulin inhibitor 8 (CAS: 1309925-39-0) is a potent small molecule inhibitor of tubulin polymerization.[1][2][3] By disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape, this compound exhibits significant antiproliferative activity against a variety of cancer cell lines.[2][4] This compound induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[2] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to evaluate its biological effects.

Mechanism of Action

Tubulin inhibitors are classified into two main groups: microtubule-stabilizing and microtubule-destabilizing agents.[4] this compound belongs to the class of microtubule-destabilizing agents, which act by inhibiting the polymerization of tubulin dimers into microtubules.[1][3] This disruption of microtubule formation activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest (G2/M phase) and subsequent programmed cell death (apoptosis).[5][6]

Data Presentation

In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myelogenous Leukemia | 14 |

| NCI-H460 | Non-Small Cell Lung Cancer | 15 |

| SK-OV-3 | Ovarian Adenocarcinoma | 6 |

| BT549 | Breast Ductal Carcinoma | 8 |

| 451LU | Melanoma | 2 |

| SW480 | Colon Adenocarcinoma | 8 |

| COLO-205 | Colon Adenocarcinoma | 6 |

| DLD-1 | Colorectal Adenocarcinoma | 9 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[2]

Biochemical Activity of this compound

| Assay | Target | IC50 (µM) |

| Tubulin Polymerization | Tubulin | 0.73 |

This value indicates the concentration of this compound required to inhibit tubulin polymerization by 50% in a cell-free assay.[1][2][3]

Experimental Protocols

Cell Culture and Compound Preparation

Materials:

-

Cancer cell line of interest (e.g., K562, HeLa, A549)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

Protocol:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 48-72 hours. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x, 2x, and 5x IC50) for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

6-well plates

-

Propidium Iodide (PI) staining solution

-

RNase A

-

70% Ethanol (ice-cold)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

Western Blot Analysis

This protocol is used to detect changes in the expression of proteins involved in the cell cycle and apoptosis.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-PARP, anti-Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound as described in previous protocols.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Proposed signaling pathway for this compound.

References

- 1. This compound | Microtubule Associated | TargetMol [targetmol.com]

- 2. This compound | CAS#:1309925-39-0 | Chemsrc [chemsrc.com]

- 3. This compound|CAS 1309925-39-0|DC Chemicals [dcchemicals.com]

- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Utilizing Tubulin Inhibitor 8 in a Tubulin Polymerization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin, a critical component of the cytoskeleton, plays a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Its dynamic polymerization into microtubules is a key process in the formation of the mitotic spindle, making it a well-established target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][2][3]

Tubulin inhibitor 8 is a potent small molecule that has demonstrated significant activity in the inhibition of tubulin polymerization, exhibiting an IC50 of 0.73 μM. This compound also shows strong anti-proliferative effects across a range of cancer cell lines. These application notes provide a comprehensive guide for researchers on how to effectively utilize this compound in a tubulin polymerization assay, including detailed protocols, data interpretation, and comparative analysis with other common tubulin inhibitors.

Mechanism of Action

Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents. This compound belongs to the class of microtubule-destabilizing agents. By binding to tubulin subunits, it prevents their assembly into microtubules. This disruption of microtubule formation and dynamics leads to the activation of the spindle assembly checkpoint, causing a halt in the cell cycle at the G2/M transition and ultimately triggering the intrinsic apoptotic pathway.[1][4][5]

Caption: General mechanism of this compound.

Data Presentation: Comparative Inhibitory Activity

The potency of this compound can be compared to other well-characterized tubulin inhibitors. The half-maximal inhibitory concentration (IC50) in a tubulin polymerization assay is a key metric for this comparison. It is important to note that IC50 values can vary depending on the specific assay conditions, such as tubulin concentration, buffer composition, and detection method.

| Compound | Type | Tubulin Polymerization IC50 (µM) | Reference(s) |

| This compound | Inhibitor | 0.73 | |

| Colchicine | Inhibitor | 1.0 - 13.5 | [3][6] |

| Vinblastine | Inhibitor | 0.43 - 1.2 | [7] |

| Nocodazole | Inhibitor | ~5.0 | |

| Paclitaxel (Taxol) | Stabilizer | Not applicable (promotes polymerization) |

Experimental Protocols

Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from established methods and is suitable for determining the IC50 of this compound.[8][9][10] The assay relies on the fluorescence enhancement of a reporter dye, such as 4',6-diamidino-2-phenylindole (DAPI), upon binding to polymerized microtubules.[8][11][12]

Materials:

-

Lyophilized tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

DAPI (or other suitable fluorescent reporter)

-

This compound

-

Control compounds (e.g., Nocodazole as a positive control for inhibition, Paclitaxel as a control for stabilization, DMSO as a vehicle control)

-

Black, 96-well, flat-bottom microplates

-

Temperature-controlled fluorescence plate reader

Experimental Workflow:

Caption: Workflow for the fluorescence-based tubulin polymerization assay.

Detailed Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2 mg/mL. Keep on ice and use within 30 minutes.

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in G-PEM buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.

-

Prepare stock solutions of control compounds (e.g., 10 mM Nocodazole, 10 mM Paclitaxel) in DMSO and dilute them similarly.

-

Prepare the assay buffer: G-PEM buffer supplemented with 10% glycerol and 6.3 µM DAPI.

-

-

Assay Setup (on ice):

-

In a 96-well plate on ice, add 5 µL of the diluted this compound, control compounds, or vehicle (DMSO in G-PEM) to the appropriate wells.

-

Add 45 µL of the cold tubulin solution in assay buffer to each well. The final tubulin concentration will be 1.8 mg/mL.

-

-

Initiation of Polymerization and Measurement:

-

Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each concentration of this compound and controls.

-

The rate of polymerization (Vmax) can be determined from the steepest slope of the polymerization curve. The plateau of the curve represents the steady-state polymer mass.

-

To determine the IC50 value, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration. The percentage of inhibition can be calculated from the Vmax or the fluorescence at the plateau.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Signaling Pathway: From Microtubule Disruption to Apoptosis

The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, which prevents the cell from entering anaphase until all chromosomes are properly attached to the mitotic spindle. Prolonged arrest at this checkpoint leads to the activation of apoptotic signaling cascades.

Caption: Signaling cascade from microtubule disruption to apoptosis.

Troubleshooting

| Issue | Possible Cause | Suggestion |

| No or low polymerization in control | Inactive tubulin, incorrect buffer composition, or low temperature. | Ensure tubulin is fresh and properly reconstituted. Verify buffer pH and component concentrations. Confirm the plate reader is at 37°C. |

| High variability between replicates | Pipetting errors, temperature inconsistency across the plate. | Use a multichannel pipette for consistency. Ensure the plate is uniformly heated. |

| Precipitate formation | Compound insolubility. | Check the solubility of this compound in the final assay buffer. If necessary, adjust the DMSO concentration (not exceeding 1%). |

Conclusion

This compound is a potent inhibitor of tubulin polymerization. The provided protocols and data offer a framework for researchers to effectively study its mechanism of action and compare its potency to other microtubule-targeting agents. Careful execution of the tubulin polymerization assay will yield reliable and reproducible data, contributing to the understanding of this promising compound for potential therapeutic applications.

References

- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]

- 3. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. maxanim.com [maxanim.com]

- 10. researchgate.net [researchgate.net]

- 11. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - HU [thermofisher.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Determination of Tubulin Inhibitor 8 IC50 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors represent a critical class of chemotherapeutic agents that target microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] Tubulin inhibitor 8 is a potent compound that has demonstrated significant anti-proliferative activity across a range of cancer cell lines.[4][5][6][7] This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a key pharmacological metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

These protocols are designed to provide researchers with a comprehensive guide to assessing the efficacy of this compound, including methods for evaluating cell viability, apoptosis, and cell cycle distribution.

Data Presentation: IC50 Values of this compound

The following table summarizes the reported IC50 values of this compound in various cancer cell lines, providing a benchmark for its anti-proliferative potency.

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myelogenous Leukemia | 14[4][5][6][7] |

| NCI-H460 | Non-Small Cell Lung Cancer | 15[6] |

| SK-OV-3 | Ovarian Cancer | 6[6] |

| BT549 | Breast Cancer | 8[6] |

| 451LU | Melanoma | 2[6] |

| SW480 | Colon Cancer | 8[6] |

| COLO-205 | Colon Cancer | 6[6] |

| DLD-1 | Colon Cancer | 9[6] |

Additionally, this compound has been shown to inhibit tubulin polymerization with an IC50 of 0.73 µM.[4][5][6][7]

Experimental Protocols

Cell Viability Assay for IC50 Determination (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.[8] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader capable of measuring absorbance at 450 nm

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

CCK-8 Assay:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

Tubulin inhibitors are known to induce apoptosis.[11] The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting:

-

Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation agent like trypsin.[12]

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI is detected in the FL2 or FL3 channel (red fluorescence).

-

The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

Tubulin inhibitors typically cause cell cycle arrest at the G2/M phase.[13] Cell cycle analysis using PI staining and flow cytometry can quantify the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment and Fixation:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry.

-

The DNA content is measured by the fluorescence intensity of PI.

-

The data is typically displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells.

-

The different cell cycle phases are identified as follows:

-

G0/G1 phase: Peak with 2N DNA content

-

S phase: Region between the G0/G1 and G2/M peaks

-

G2/M phase: Peak with 4N DNA content

-

-

Mandatory Visualizations

Caption: Experimental workflow for IC50 determination using the CCK-8 assay.

Caption: Signaling pathway of this compound leading to cancer cell death.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Microtubule Associated | TargetMol [targetmol.com]

- 6. This compound | CAS#:1309925-39-0 | Chemsrc [chemsrc.com]

- 7. This compound|CAS 1309925-39-0|DC Chemicals [dcchemicals.com]

- 8. toolsbiotech.com [toolsbiotech.com]

- 9. ptglab.com [ptglab.com]

- 10. dojindo.co.jp [dojindo.co.jp]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 13. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Tubulin Inhibitor 8 Stock Solution in DMSO

Audience: This document is intended for researchers, scientists, and drug development professionals working in cell biology, oncology, and pharmacology.

Introduction: Tubulin inhibitor 8 is a potent small molecule that functions by inhibiting tubulin polymerization, a critical process for microtubule formation and cell division.[1][2][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.[3][4] Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible results in downstream cellular and biochemical assays. This document provides a detailed protocol for the solubilization and storage of this compound in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties and Storage

Proper handling and storage are crucial for maintaining the stability and activity of this compound. The key properties and recommended storage conditions are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₄N₂O₃ | [1][5][6] |

| Molecular Weight | 342.35 g/mol | [1][2][6] |

| CAS Number | 1309925-39-0 | [2][5] |

| Solubility in DMSO | 3.42 mg/mL (approx. 10 mM) |[1] |

Table 2: Storage and Stability Recommendations

| Form | Storage Temperature | Shelf Life | Reference |

|---|---|---|---|

| Solid Powder | -20°C | Up to 3 years | [1][2] |

| DMSO Stock Solution | -80°C | 6 months to 1 year | [1][2][7] |

| DMSO Stock Solution | -20°C | Up to 1 month |[7] |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. Calculations can be adjusted based on the desired final concentration.

Materials and Equipment:

-

This compound (solid powder)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional, but recommended)[1]

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions:

-

Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Step-by-Step Procedure:

-

Pre-Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.42 mg of the compound.

-

Calculation of DMSO Volume: Use the following formula to calculate the required volume of DMSO:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

Example for 1 mg of this compound to make a 10 mM stock: Volume (µL) = (0.001 g / (0.010 mol/L * 342.35 g/mol )) * 1,000,000 µL/L ≈ 292.1 µL

-

Dissolution: Add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the powder.

-

Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (Recommended): If the compound does not fully dissolve after vortexing, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[1][8]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -80°C for long-term stability.[1][2][7]

Table 3: Example Reconstitution Volumes for a 10 mM Stock Solution

| Mass of this compound | Volume of DMSO to Add | Final Concentration |

|---|---|---|

| 1 mg | 292.1 µL | 10 mM |

| 5 mg | 1.46 mL | 10 mM |

| 10 mg | 2.92 mL | 10 mM |

Visualized Workflows and Pathways

Stock Solution Preparation Workflow

References

- 1. This compound | Microtubule Associated | TargetMol [targetmol.com]

- 2. This compound|CAS 1309925-39-0|DC Chemicals [dcchemicals.com]

- 3. This compound | CAS#:1309925-39-0 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound 97.00% | CAS: 1309925-39-0 | AChemBlock [achemblock.com]

- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. Microtubule inhibitor 8 | Microtubule(Tubulin) | 2310293-81-1 | Invivochem [invivochem.com]

- 8. file.selleckchem.com [file.selleckchem.com]

Application Notes and Protocols: Tubulin Inhibitor 8 for Inducing G2/M Cell Cycle Arrest

For Research Use Only.

Introduction

Tubulin inhibitors are a class of antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them a cornerstone in cancer chemotherapy.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including the formation of the mitotic spindle during cell division.[1] Tubulin inhibitors are broadly categorized as microtubule-stabilizing or -destabilizing agents.[1] Destabilizing agents, such as Vinca alkaloids and colchicine, inhibit tubulin polymerization, leading to microtubule disassembly.[1][3] This interference with microtubule function activates the spindle assembly checkpoint, causing a cell cycle arrest at the G2/M phase, which can ultimately trigger apoptotic cell death.[4][5]

Tubulin inhibitor 8 is a potent small molecule that functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[6] This compound has demonstrated significant antiproliferative activity across a range of cancer cell lines, inducing cell cycle arrest at the G2/M transition phase. These application notes provide a summary of the quantitative data, mechanism of action, and detailed protocols for utilizing this compound in cell-based assays.

Mechanism of Action

This compound exerts its biological effects by directly binding to tubulin and inhibiting its polymerization into microtubules.[6] This disruption of microtubule dynamics is the primary mechanism leading to G2/M phase cell cycle arrest. The signaling pathway downstream of microtubule disruption often involves the activation of checkpoint proteins. In some contexts of tubulin inhibition, the cyclin-dependent kinase inhibitor p21 (also known as Waf1/Cip1) has been shown to accumulate, playing a role in mediating the G2/M arrest.[7] The disruption of the mitotic spindle leads to the activation of the spindle assembly checkpoint, which prevents the onset of anaphase until all chromosomes are properly attached to the spindle. Prolonged activation of this checkpoint can lead to mitotic catastrophe and subsequent cell death.[7]

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myelogenous Leukemia | 14 |

| NCI-H460 | Non-Small Cell Lung Cancer | 15 |

| SK-OV-3 | Ovarian Cancer | 6 |

| BT549 | Breast Cancer | 8 |

| 451Lu | Melanoma | 2 |

| COLO-205 | Colorectal Cancer | 6 |

| DLD-1 | Colorectal Cancer | 9 |

Data sourced from TargetMol.[6]

Table 2: Inhibitory Activity against Tubulin Polymerization

| Target | IC50 (µM) |

| Tubulin Polymerization | 0.73 |

Data sourced from TargetMol and ChemSrc.[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from nanomolar to micromolar. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of treatment.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat the cells with various concentrations of this compound (e.g., 1x, 2x, and 5x the IC50 value) and a vehicle control for 24 hours.

-

Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases can be quantified using appropriate software.

Protocol 3: Western Blot Analysis for G2/M Arrest Markers

This protocol is for detecting changes in the expression of key proteins involved in the G2/M transition.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed and treat cells with this compound as described in the cell cycle analysis protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to normalize protein expression levels.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Microtubule Associated | TargetMol [targetmol.com]

- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunofluorescence Staining of Microtubules after Treatment with Tubulin Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anti-cancer drug development. Tubulin inhibitors are a class of compounds that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Tubulin inhibitor 8, also known as Compound 33b, is a potent inhibitor of tubulin polymerization.[1][2][3][4] It functions as a microtubule-destabilizing agent, leading to the disassembly of microtubules, which in turn triggers a cell cycle arrest at the G2/M phase.[1] This document provides a detailed protocol for the immunofluorescence staining of microtubules in cultured cells following treatment with this compound, enabling the visualization and quantification of its effects on the microtubule network.

Principle of the Assay

Immunofluorescence (IF) is a widely used technique to visualize the subcellular localization of specific proteins. This protocol outlines the steps for IF staining of α-tubulin, a primary component of microtubules. Cells are first cultured and treated with this compound to induce microtubule depolymerization. Subsequently, the cells are fixed to preserve their cellular structure, permeabilized to allow antibody entry, and then incubated with a primary antibody specific for α-tubulin. A fluorescently labeled secondary antibody that binds to the primary antibody is then used for detection. The stained cells can then be visualized using fluorescence microscopy, and the resulting images can be analyzed to quantify changes in the microtubule network.

Experimental Workflow

The overall experimental workflow for the immunofluorescence staining of microtubules after treatment with this compound is depicted in the following diagram.

Caption: Experimental workflow for immunofluorescence staining of microtubules.

Mechanism of Action of this compound

This compound acts by binding to tubulin dimers, preventing their polymerization into microtubules. This leads to a net depolymerization of the existing microtubule network. The disruption of microtubule dynamics activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle, and can ultimately lead to apoptosis.

Caption: Mechanism of action of this compound.

Detailed Experimental Protocol

Materials and Reagents

-

Cell Line: A suitable mammalian cell line (e.g., HeLa, A549, or U2OS)

-

Cell Culture Medium: Appropriate complete growth medium for the chosen cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Glass Coverslips (sterile)

-

This compound: Prepare a stock solution in DMSO. The final concentration for treatment will need to be optimized, but a starting point could be around the IC50 for tubulin polymerization (0.73 μM) or the IC50 for cell growth in a relevant cell line.[1][2][3][4]

-

Paraformaldehyde (PFA): 4% (w/v) in PBS

-

Triton X-100: 0.25% (v/v) in PBS

-

Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)

-

Primary Antibody: Mouse anti-α-tubulin antibody

-

Secondary Antibody: Goat anti-mouse IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 or 568)

-

DAPI (4',6-diamidino-2-phenylindole): For nuclear counterstaining

-

Mounting Medium

Procedure

-

Cell Culture and Seeding:

-

Culture cells in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Sterilize glass coverslips by autoclaving or ethanol treatment and place them in the wells of a multi-well plate.

-

Trypsinize and seed the cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Treatment with this compound:

-

Prepare working solutions of this compound in pre-warmed complete growth medium at the desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Carefully aspirate the medium from the wells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours). The incubation time should be optimized based on the cell line and the expected dynamics of microtubule depolymerization.

-

-

Fixation and Permeabilization:

-

After treatment, gently wash the cells twice with pre-warmed PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-